molecular formula C14H22N2O2 B189093 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine CAS No. 5180-59-6

2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine

Cat. No. B189093
CAS RN: 5180-59-6
M. Wt: 250.34 g/mol
InChI Key: FHEAFSAWXGUQGP-UHFFFAOYSA-N
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Description

“2,6-Bis(1,1-dimethylethyl)phenol” is also known as “Phenol, 2,6-di-tert-butyl-” and has the molecular formula C14H22O . It’s a type of phenolic antioxidant .


Molecular Structure Analysis

The molecular weight of “2,6-Bis(1,1-dimethylethyl)phenol” is 206.3239 . The IUPAC Standard InChIKey is DKCPKDPYUFEZCP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “2,6-Di-tert-butyl-4-methylphenol” which is similar to “2,6-Bis(1,1-dimethylethyl)phenol” has a density of 1.048, a melting point of 69-73°C (lit.), a boiling point of 265°C (lit.), and is insoluble .

Safety And Hazards

The safety data sheet for a similar compound, “2,6-Di-tert-butyl-p-benzoquinone”, indicates that it causes skin irritation and serious eye irritation .

Future Directions

While specific future directions for “2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine” are not available, research into similar compounds continues to be a topic of interest .

properties

IUPAC Name

2,6-ditert-butyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-13(2,3)10-7-9(16(17)18)8-11(12(10)15)14(4,5)6/h7-8H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEAFSAWXGUQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199743
Record name 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine

CAS RN

5180-59-6
Record name 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005180596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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